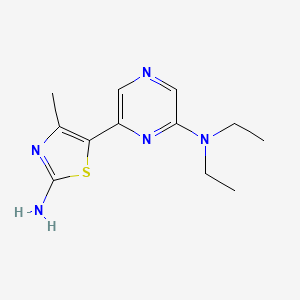

5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-[6-(diethylamino)pyrazin-2-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5S/c1-4-17(5-2)10-7-14-6-9(16-10)11-8(3)15-12(13)18-11/h6-7H,4-5H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTLLTIDWYHGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CN=C1)C2=C(N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring fused with a pyrazine moiety, which is known to enhance its biological activity. The synthesis typically involves the condensation of 6-diethylaminopyrazin-2-amine with 4-methylthiazol-2-amine, often employing various catalysts to optimize yield and purity .

Biological Activity Overview

Research indicates that compounds within the thiazole and pyrazine classes exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported that thiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi . For instance, 2-aminothiazole derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential for development as anti-tubercular agents.

- Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) . The mechanism appears to involve disruption of cellular processes critical for cancer cell survival.

- Antioxidant Effects : Thiazole derivatives are also noted for their antioxidant capabilities, which help in scavenging free radicals and protecting cells from oxidative stress . This property may contribute to their overall therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study focused on the antibacterial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 0.7 μM against M. tuberculosis, highlighting its potential as a lead compound for further development in treating tuberculosis .

- Anticancer Mechanisms : Another investigation into the anticancer properties revealed that this compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased caspase activity and subsequent cell death . This suggests that it could serve as a template for designing more effective anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine exhibit significant anticancer properties. Specifically, derivatives of thiazole and pyrazine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that these compounds can target specific pathways involved in cancer cell proliferation and survival.

Case Study: Inhibition of FLT3

A notable study investigated the inhibition of FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). The compound was shown to inhibit FLT3 activity, leading to reduced cell viability in AML cell lines. The results suggest potential applications in developing targeted therapies for leukemia patients .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neurological Applications

Potential Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in managing symptoms associated with these conditions.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. These findings highlight its potential as a neuroprotective agent .

Drug Development

Lead Compound for New Therapeutics

Due to its promising biological activities, this compound serves as a lead compound for the development of new therapeutics. Structure-activity relationship (SAR) studies are underway to optimize its efficacy and selectivity for various targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table compares the target compound with structurally related analogs from the evidence:

*Estimated based on structural similarity.

Key Observations:

- Heterocyclic Core : The pyrazine ring in the target compound is electron-deficient compared to pyridine or pyrimidine analogs, which may influence π-π stacking in biological targets .

- Physical Properties : Analogs with aromatic systems (e.g., benzothiazole in ) exhibit higher melting points due to increased crystallinity.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine typically follows a convergent approach involving:

- Construction of the 4-methylthiazol-2-amine core.

- Functionalization of the pyrazine ring, specifically introducing the diethylamino substituent at the 6-position.

- Coupling of the pyrazinyl moiety to the thiazole ring at the 5-position.

This approach leverages classical heterocyclic chemistry, amidation, and cross-coupling techniques.

Preparation of the 4-Methylthiazol-2-amine Core

The thiazole nucleus with a methyl group at the 4-position and an amino group at the 2-position is commonly prepared using the following method:

- Starting Material: Ethyl 2-aminothiazole-4-carboxylate, which is commercially available.

- Key Steps:

- Conversion of the ester to the corresponding carboxylic acid by hydrolysis.

- Functional group transformations such as amidation or formation of amides via coupling agents.

- Amination at the 2-position to introduce the amino substituent.

A representative synthesis from the literature describes the preparation of 2-aminothiazole derivatives by condensation of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, followed by hydrazine hydrate treatment to yield 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide intermediates.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Condensation of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH | Reflux, EtOH | High (not specified) | Forms ester intermediate |

| Reaction with hydrazine hydrate | Reflux, EtOH, 6 h | 74% | Formation of acetohydrazide intermediate |

| Further transformations (e.g., with carbon disulfide) | Basic alcohol solution | Not specified | Leads to thiazole derivatives |

This method provides a robust route to the 4-methylthiazol-2-amine scaffold with good yields and purity.

Functionalization of the Pyrazine Ring

The pyrazine moiety bearing a diethylamino substituent at the 6-position is typically synthesized via:

- Halogenation or activation of pyrazine at the 6-position.

- Nucleophilic substitution with diethylamine to introduce the diethylamino group.

In analogous systems, halopyrazines are reacted with secondary amines under reflux conditions in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) to achieve substitution at the desired position.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Halopyrazine intermediate | Commercial or synthesized | - | Starting point for substitution |

| Reaction with diethylamine | DMF or DMA, reflux | Moderate to high | Nucleophilic aromatic substitution |

This step is critical to ensure the correct substitution pattern on the pyrazine ring for subsequent coupling.

Coupling of the Pyrazinyl Group to the Thiazole Core

The key step in the synthesis of this compound is the formation of the bond between the pyrazine and thiazole rings at the 5-position of the thiazole.

- Methods:

- Palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling are employed.

- Use of organostannane or boronic acid derivatives of the pyrazine ring.

- The thiazole ring is functionalized with a suitable leaving group (e.g., halide) at the 5-position.

A reported example includes alkylation or arylation of aminothiazole derivatives with tributylstannyl-substituted pyridine analogs under Stille coupling conditions to afford the coupled product in good yield.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Preparation of halogenated thiazole | Halogenation reagents, controlled conditions | Moderate | Prepares coupling site |

| Stille coupling with tributylstannyl-pyrazine derivative | Pd catalyst, reflux, inert atmosphere | Moderate to good (up to ~49%) | Forms C-C bond between rings |

This methodology allows for selective and efficient coupling, preserving sensitive functional groups such as amino substituents.

Amination of the Thiazole Ring

The introduction of the amino group at the 2-position of the thiazole ring can be achieved by:

- Direct amination of halogenated thiazole intermediates using ammonia or amine sources.

- Reduction of nitro precursors to amines.

- Use of palladium-catalyzed amination protocols (e.g., Buchwald-Hartwig amination).

General synthetic procedures for amination involve reaction of brominated thiazole derivatives with secondary amines under mild conditions, followed by purification using chromatography.

Representative Synthetic Procedure Summary Table

Research Findings and Optimization Notes

- Yields and Purity: Yields reported range from moderate (~49%) to good (up to 74%) depending on the step and conditions. Purification is typically achieved by silica gel chromatography using solvent gradients tailored to the polarity of intermediates.

- Reaction Conditions: Use of polar aprotic solvents such as DMF and DMA is common for nucleophilic substitutions and aminations. Reflux temperatures and inert atmospheres (argon or nitrogen) are employed to optimize coupling reactions.

- Functional Group Compatibility: The synthetic route preserves sensitive amino groups by performing amination and coupling steps under mild conditions.

- Alternative Routes: Amidation and ring closure reactions have been explored for related thiazole derivatives, indicating flexibility in synthetic design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.